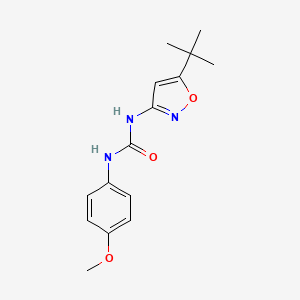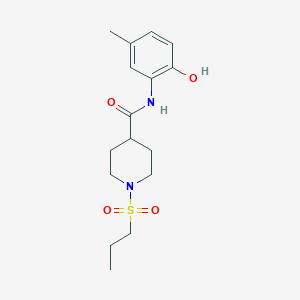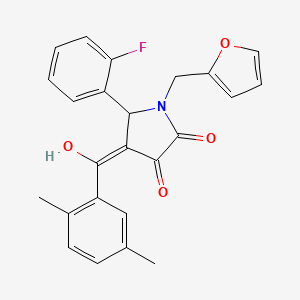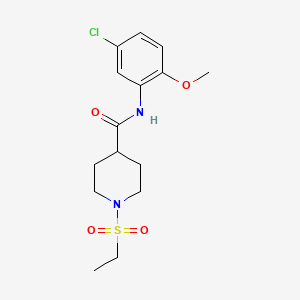
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays an important role in metabolic diseases such as diabetes, obesity, and cancer. In recent years, A-769662 has gained attention as a potential therapeutic agent for these diseases due to its ability to activate AMPK and improve glucose homeostasis.
作用機序
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea activates AMPK by binding to the γ subunit of the enzyme and causing a conformational change that increases its activity. AMPK activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which in turn improve cellular energy homeostasis. This compound also has AMPK-independent effects on cellular metabolism, including inhibition of fatty acid synthase and activation of glycolysis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
- Activation of AMPK
- Increased glucose uptake in adipocytes and skeletal muscle cells
- Improved glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity
- Inhibition of fatty acid synthase
- Induction of apoptosis in cancer cells
- Inhibition of tumor growth in animal models
実験室実験の利点と制限
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its ability to activate AMPK and improve glucose uptake in adipocytes and skeletal muscle cells. However, there are also limitations to its use, such as its potential cytotoxicity at high concentrations and its lack of selectivity for AMPK isoforms.
将来の方向性
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea, including:
- Development of more selective AMPK activators
- Investigation of the effects of this compound on other metabolic pathways
- Evaluation of the safety and efficacy of this compound in human clinical trials
- Investigation of the potential use of this compound in combination with other therapeutic agents for metabolic diseases and cancer
In conclusion, this compound is a small molecule activator of AMPK that has potential therapeutic effects in metabolic diseases and cancer. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its analogs may lead to the development of novel therapeutic agents for these diseases.
合成法
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea can be synthesized using a multi-step process starting from 4-methoxybenzylamine and tert-butyl isocyanide. The first step involves the reaction of 4-methoxybenzylamine with 2-chloroacetyl chloride to form N-(4-methoxybenzyl)-2-chloroacetamide. The second step involves the reaction of N-(4-methoxybenzyl)-2-chloroacetamide with tert-butyl isocyanide to form N-(4-methoxybenzyl)-N'-(tert-butyl)urea. The final step involves the reaction of N-(4-methoxybenzyl)-N'-(tert-butyl)urea with hydroxylamine-O-sulfonic acid to form this compound.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential therapeutic effects in metabolic diseases such as diabetes, obesity, and cancer. In vitro studies have shown that this compound can activate AMPK and improve glucose uptake in adipocytes and skeletal muscle cells. In vivo studies have shown that this compound can improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. Additionally, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
特性
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-5-7-11(20-4)8-6-10/h5-9H,1-4H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKBXXEOQLGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methyl{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)ethanol](/img/structure/B5435043.png)
![ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5435047.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5435059.png)
![4-methyl-2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5435075.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5435083.png)
![N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5435101.png)
![4-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5435109.png)

![4-{[2-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B5435114.png)
![4-benzyl-3-ethyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one](/img/structure/B5435133.png)

![2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5435153.png)
